REACTION_CXSMILES
|
[N:1]([C:4]([CH3:10])([CH3:9])[CH2:5][C:6](O)=[O:7])=[N+:2]=[N-:3].S(Cl)([Cl:13])=O>ClC(Cl)C>[N:1]([C:4]([CH3:10])([CH3:9])[CH2:5][C:6]([Cl:13])=[O:7])=[N+:2]=[N-:3]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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N(=[N+]=[N-])C(CC(=O)O)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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ClC(C)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The flask was fitted with a condenser
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Type
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CONCENTRATION
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Details
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The reaction was concentrated to a brown-black suspension
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Type
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DISTILLATION
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Details
|
distilled through a short path distillation apparatus
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Type
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DISTILLATION
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Details
|
the major fraction distilled at 66° C. at 18 mbar as a pale yellow liquid (9.66 g, 85.6%)
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Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])C(CC(=O)Cl)(C)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |